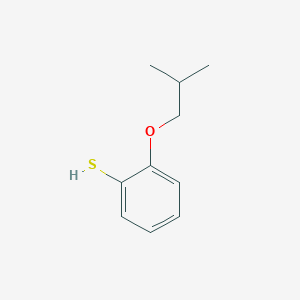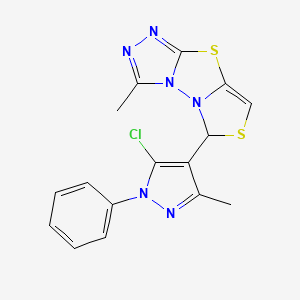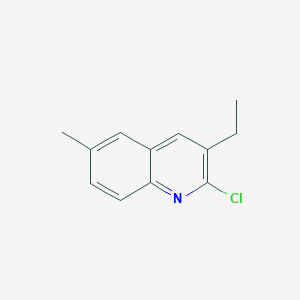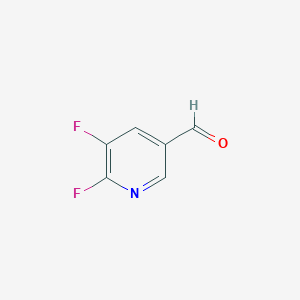
2-iso-Butoxythiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iso-Butoxythiophenol is an organic compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. This compound is characterized by the presence of an iso-butoxy group (-OCH₂CH(CH₃)₂) attached to the thiophenol structure. Thiophenols are known for their distinctive odor and are used in various chemical applications due to their reactivity and ability to form strong bonds with metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxythiophenol can be achieved through several methods, including nucleophilic aromatic substitution and organometallic reactions. One common method involves the reaction of iso-butyl alcohol with thiophenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
2-iso-Butoxythiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-iso-Butoxythiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-iso-Butoxythiophenol involves its ability to interact with various molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with metal ions and other electrophilic centers, leading to the inhibition of enzyme activity or the modulation of receptor function. The iso-butoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
類似化合物との比較
Similar Compounds
Thiophenol: Lacks the iso-butoxy group, making it less lipophilic.
4-Methylthiophenol: Contains a methyl group instead of an iso-butoxy group, resulting in different reactivity and properties.
2-Butoxythiophenol: Similar structure but with a butoxy group instead of an iso-butoxy group.
Uniqueness
2-iso-Butoxythiophenol is unique due to the presence of the iso-butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it a valuable compound in various applications.
特性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC名 |
2-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H14OS/c1-8(2)7-11-9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 |
InChIキー |
LLFPQUFPCRTVAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=CC=C1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)




![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)



